molecular formula C21H25N3O3S B2818793 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392240-84-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2818793
CAS No.: 392240-84-5
M. Wt: 399.51
InChI Key: HYCSFNDZAVZQHW-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide” is not available, many adamantane derivatives exhibit diverse biological activities .

Safety and Hazards

The safety and hazards of adamantane derivatives can vary widely depending on their specific structures and applications. Some adamantane derivatives have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans .

Future Directions

The development of microbial resistance has necessitated the search for new potent antibacterial and antifungal agents . The adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms , suggesting that the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSFNDZAVZQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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